molecular formula C8H18O7S2 B11760859 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate

3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate

Cat. No.: B11760859
M. Wt: 290.4 g/mol
InChI Key: CBOVTBBWKAYFOB-UHFFFAOYSA-N
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Description

3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is an organic compound with the molecular formula C8H18O8S2. It is a sulfonate ester, characterized by the presence of methanesulfonate groups attached to a propyl chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate typically involves the reaction of 3-hydroxypropyl methanesulfonate with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate involves the activation of the methanesulfonate groups, which act as leaving groups in chemical reactions. This activation facilitates nucleophilic substitution and elimination reactions, allowing the compound to participate in various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methanesulfonyloxy)propyl methanesulfonate
  • 3-(Methanesulfonyloxy)propyl chloride
  • 3-(Methanesulfonyloxy)propyl bromide

Uniqueness

3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is unique due to its dual methanesulfonate groups, which enhance its reactivity in nucleophilic substitution and elimination reactions. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H18O7S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3-methylsulfonyloxypropoxy)propyl methanesulfonate

InChI

InChI=1S/C8H18O7S2/c1-16(9,10)14-7-3-5-13-6-4-8-15-17(2,11)12/h3-8H2,1-2H3

InChI Key

CBOVTBBWKAYFOB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCOCCCOS(=O)(=O)C

Origin of Product

United States

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